
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is an organic compound with the molecular formula C15H18O4 It is a derivative of propanedioic acid and features a phenyl group attached to a butenyl chain, which is further esterified with dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with a suitable phenylbutenyl halide under basic conditions. One common method is as follows:
Starting Materials: Dimethyl malonate and (E)-1-bromo-3-phenylbut-2-ene.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the dimethyl malonate, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbon of the (E)-1-bromo-3-phenylbut-2-ene, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or alcohol derivatives.
科学研究应用
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Dimethyl (3-phenylprop-2-enyl)propanedioate
- Dimethyl (1-phenylbut-2-enyl)propanedioate
- Dimethyl (3-pyridin-2-ylprop-2-enyl)propanedioate
Uniqueness
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is unique due to its specific structural features, such as the phenyl group attached to the butenyl chain and the esterified propanedioic acid. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
654640-19-4 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
dimethyl 2-(3-phenylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-11(12-7-5-4-6-8-12)9-10-13(14(16)18-2)15(17)19-3/h4-9,13H,10H2,1-3H3 |
InChI 键 |
JYBCIYXHEMJWCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(C(=O)OC)C(=O)OC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
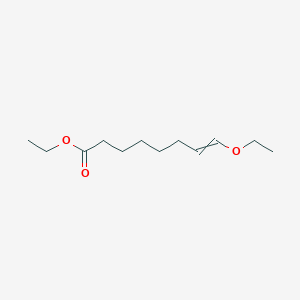
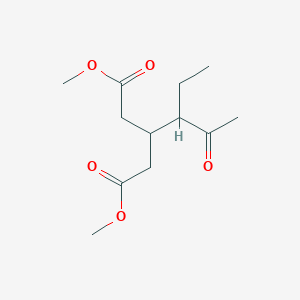
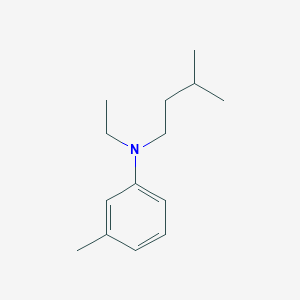
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
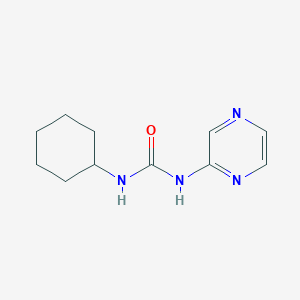
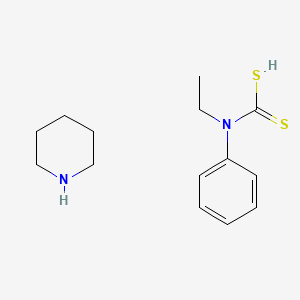
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)

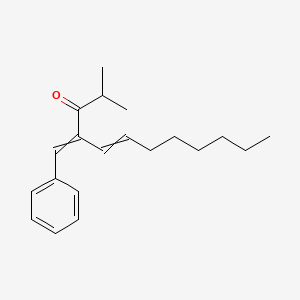
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)

